

Enoxolone as an Inhibitor of 11-β-Hydroxysteroid Dehydrogenase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Abstract

Enoxolone, the active metabolite of glycyrrhizic acid found in licorice root, is a potent inhibitor of 11- β -hydroxysteroid dehydrogenase (11- β -HSD) enzymes. These enzymes are critical in modulating the intracellular availability of active glucocorticoids, such as cortisol. There are two primary isoforms: 11- β -HSD1, which predominantly acts as a reductase to generate active cortisol from inactive cortisone, and 11- β -HSD2, which inactivates cortisol to cortisone, thereby protecting the mineralocorticoid receptor from illicit occupation by cortisol.[1][2][3][4] The non-selective inhibition of both isoforms by **enoxolone** has significant physiological consequences and presents both therapeutic opportunities and challenges. This technical guide provides an in-depth overview of **enoxolone**'s role in inhibiting 11- β -HSD, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to 11-β-Hydroxysteroid Dehydrogenase and Enoxolone

The 11- β -hydroxysteroid dehydrogenase (11- β -HSD) system acts as a crucial pre-receptor control mechanism for glucocorticoid action. By regulating the interconversion of active cortisol



and inactive cortisone, these enzymes fine-tune the local concentration of glucocorticoids in various tissues.

- 11-β-HSD1: This enzyme is a NADP(H)-dependent bidirectional enzyme, but in vivo, it primarily functions as a reductase, converting cortisone to the active glucocorticoid, cortisol. [1][3][4] It is highly expressed in glucocorticoid target tissues such as the liver, adipose tissue, and the central nervous system. Upregulation of 11-β-HSD1 is associated with metabolic syndrome, obesity, and type 2 diabetes.
- 11-β-HSD2: In contrast, 11-β-HSD2 is a high-affinity NAD+-dependent dehydrogenase that catalyzes the inactivation of cortisol to cortisone.[2][4] Its primary role is to protect the mineralocorticoid receptor (MR) in tissues like the kidney, colon, and salivary glands from being activated by the much higher circulating concentrations of cortisol, thus allowing aldosterone to bind and regulate sodium and water balance.[1][2]

Enoxolone, also known as 18β -glycyrrhetinic acid, is a pentacyclic triterpenoid that has been extensively studied for its inhibitory effects on both 11- β -HSD isoforms. Its non-selective inhibition of 11- β -HSD2 is responsible for the mineralocorticoid excess syndrome observed with excessive licorice consumption, leading to hypertension and hypokalemia.[2]

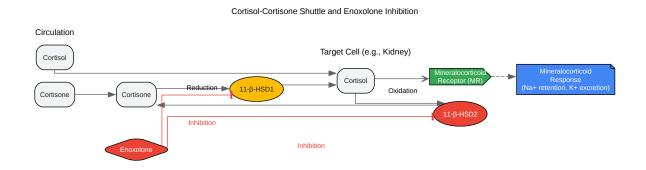
Mechanism of Action of Enoxolone

Enoxolone competitively inhibits both 11- β -HSD1 and 11- β -HSD2. By blocking 11- β -HSD2 in mineralocorticoid-sensitive tissues, **enoxolone** prevents the inactivation of cortisol. This leads to an accumulation of intracellular cortisol, which can then bind to and activate the mineralocorticoid receptor, mimicking the effects of excess aldosterone. This "apparent mineralocorticoid excess" results in sodium retention, potassium excretion, and an increase in blood pressure.

The inhibition of 11- β -HSD1 by **enoxolone** reduces the regeneration of cortisol in tissues like the liver and adipose tissue. This has been explored for its potential therapeutic benefits in metabolic diseases. However, the lack of selectivity of **enoxolone** for 11- β -HSD1 over 11- β -HSD2 limits its systemic therapeutic use due to the adverse cardiovascular effects.

Below is a diagram illustrating the cortisol-cortisone shuttle and the points of inhibition by **enoxolone**.





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Fig. 1: Enoxolone's inhibition of the cortisol-cortisone shuttle.

Quantitative Inhibitory Data

The inhibitory potency of **enoxolone** (18 β -glycyrrhetinic acid) and its isomer, 18 α -glycyrrhetinic acid, against human and mouse 11- β -HSD1 and 11- β -HSD2 has been determined using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.



Compound	Target Enzyme	Species	IC50
18β-Glycyrrhetinic Acid (Enoxolone)	11-β-HSD1	Human	232.3 nM
11-β-HSD1	Mouse	5.85 μΜ	
11-β-HSD2	Human	674.5 nM	_
11-β-HSD2	Mouse	79.7 nM	-
18α-Glycyrrhetinic Acid	11-β-HSD1	Human	532.1 nM
11-β-HSD1	Mouse	6.63 μΜ	
11-β-HSD2	Human	942.6 nM	_
11-β-HSD2	Mouse	159.7 nM	-

Data sourced from a study utilizing homogeneous time-resolved fluorescence (HTRF) assays.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory activity of **enoxolone** on $11-\beta$ -HSD enzymes.

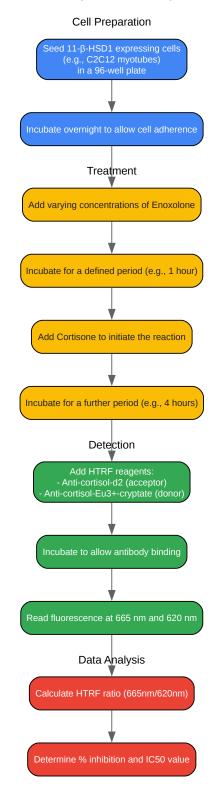
Cell-Based 11-β-HSD1 Inhibition Assay using Homogeneous Time-Resolved Fluorescence (HTRF)

This assay measures the conversion of cortisone to cortisol in a cellular environment.

Workflow Diagram:



HTRF Cell-Based Assay Workflow for 11- β -HSD1 Inhibition



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Fig. 2: Workflow for HTRF-based 11-β-HSD1 inhibition assay.



Methodology:

Cell Culture:

- Culture a suitable cell line endogenously expressing or engineered to overexpress 11-β-HSD1 (e.g., murine C2C12 skeletal muscle cells, which upregulate 11-β-HSD1 upon differentiation into myotubes).[5]
- Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate as required.

Compound Treatment:

- Prepare serial dilutions of **enoxolone** in a suitable vehicle (e.g., DMSO) and then in cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of **enoxolone**. Include vehicle-only controls.
- Pre-incubate the cells with the compound for a defined period (e.g., 1 hour) at 37°C.

Enzyme Reaction:

- Add cortisone (the substrate for 11-β-HSD1) to each well to a final concentration that is appropriate for the cell type and assay sensitivity.
- Incubate the plate at 37°C for a period sufficient to allow measurable cortisol production (e.g., 4 hours).

HTRF Detection:

- Following the incubation, add the HTRF detection reagents to each well. These typically consist of an anti-cortisol antibody labeled with a fluorescent donor (e.g., Europium cryptate) and another anti-cortisol antibody labeled with a fluorescent acceptor (e.g., d2).
- Incubate the plate at room temperature for a specified time to allow for antibody-cortisol binding.



· Data Acquisition and Analysis:

- Read the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and
 620 nm for the donor) using an HTRF-compatible plate reader.
- Calculate the ratio of the acceptor to donor fluorescence. This ratio is proportional to the amount of cortisol produced.
- Determine the percentage of inhibition for each enoxolone concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

In Vitro 11-β-HSD2 Inhibition Assay using LC-MS/MS

This method provides a highly specific and sensitive quantification of cortisol and cortisone in an in vitro reaction using a microsomal preparation of the enzyme.

Methodology:

- Microsome Preparation:
 - Prepare microsomes from a source rich in 11-β-HSD2, such as human kidney tissue or a cell line overexpressing recombinant 11-β-HSD2.
- Enzyme Reaction:
 - In a microcentrifuge tube, combine the microsomal preparation, a buffer solution (e.g., Tris-HCl, pH 7.4), and the cofactor NAD+.
 - Add varying concentrations of enoxolone or vehicle control.
 - Pre-incubate the mixture for a short period at 37°C.
 - Initiate the reaction by adding the substrate, cortisol.
 - Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).
 - Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., deuterated cortisol or cortisone).

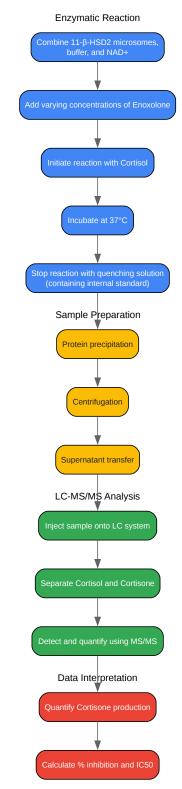


- Sample Preparation for LC-MS/MS:
 - Vortex the quenched reaction mixture to precipitate proteins.
 - Centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube or a 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Inject the sample onto a suitable liquid chromatography (LC) system equipped with a C18 column to separate cortisol and cortisone.
 - Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode to detect and quantify cortisol, cortisone, and the internal standard based on their specific precursor-to-product ion transitions.
- Data Analysis:
 - Generate standard curves for cortisol and cortisone using known concentrations.
 - Quantify the amount of cortisone produced in each reaction.
 - Calculate the percentage of inhibition of 11-β-HSD2 activity for each enoxolone concentration and determine the IC50 value.

Workflow Diagram:



LC-MS/MS Assay Workflow for 11- β -HSD2 Inhibition



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Fig. 3: Workflow for LC-MS/MS-based 11-β-HSD2 inhibition assay.



Therapeutic Implications and Future Directions

The potent inhibition of 11- β -HSD enzymes by **enoxolone** underscores the critical role of this enzyme system in glucocorticoid physiology. While the non-selective nature of **enoxolone** leads to undesirable side effects that preclude its use as a systemic therapeutic for metabolic diseases, it remains an invaluable pharmacological tool for studying the function of 11- β -HSD in various physiological and pathological contexts.

The development of selective 11-β-HSD1 inhibitors is an active area of research for the treatment of type 2 diabetes, obesity, and metabolic syndrome. The goal is to achieve the beneficial metabolic effects of reducing local cortisol action in the liver and adipose tissue without causing the hypertension and hypokalemia associated with 11-β-HSD2 inhibition.

Conversely, selective inhibitors of 11- β -HSD2 are being investigated for their potential to enhance the anti-inflammatory effects of endogenous cortisol in specific tissues, such as the skin, for the treatment of inflammatory dermatoses.

Conclusion

Enoxolone is a powerful, non-selective inhibitor of both 11- β -HSD1 and 11- β -HSD2. Understanding its mechanism of action and having robust methods to quantify its inhibitory effects are essential for researchers in endocrinology, pharmacology, and drug development. The data and protocols presented in this guide offer a comprehensive resource for investigating the intricate role of **enoxolone** and the broader implications of 11- β -HSD inhibition in health and disease. The continued exploration of this pathway holds promise for the development of novel therapeutics targeting a range of metabolic and inflammatory disorders.

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- To cite this document: BenchChem. [Enoxolone as an Inhibitor of 11-β-Hydroxysteroid Dehydrogenase: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671342#enoxolone-s-role-in-inhibiting-11-hydroxysteroid-dehydrogenase]

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